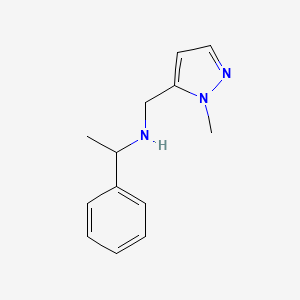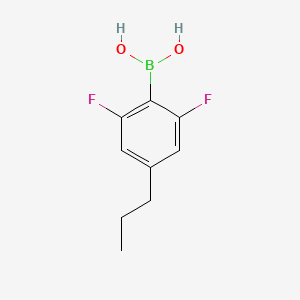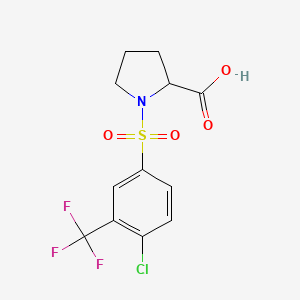
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline
説明
The compound 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is an organic building block used in the synthesis of various chemical compounds . It has a linear formula of ClC6H3(CF3)NCO . Another related compound is 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate , which has a molecular formula of C8H3ClF3NS .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate can be represented by the SMILES string FC(F)(F)c1cc(ccc1Cl)N=C=O . The InChI key for this compound is NBJZEUQTGLSUOB-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
4-Chloro-3-(trifluoromethyl)phenyl isocyanate has a boiling point of 86-90 °C/14 mmHg (lit.) and a melting point of 40-42 °C (lit.) . Its refractive index is 1.5875-1.5925 @ 20°C .
科学的研究の応用
Plant Stress Resistance
(4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline has been researched for its role in plant stress resistance. Proline, a component of this compound, has been noted for its accumulation in various plant species in response to environmental stresses like drought, salinity, and extreme temperatures. The accumulation of proline is thought to have protective effects on enzyme and membrane integrity in plants grown under stress conditions. There are studies indicating a positive relationship between the accumulation of proline and plant stress tolerance, although the precise mechanisms and the most effective application methods are still subjects of ongoing research (Ashraf & Foolad, 2007).
Organic Chemistry
In organic chemistry, (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline, specifically the proline part, has demonstrated versatility as an organocatalyst. Proline can catalyze various asymmetric syntheses and has been crucial in the formation of different heterocyclic skeletons, which are fundamental in the production of a wide array of drugs and agrochemicals. The use of proline in catalysis highlights its importance and applications in synthesizing biologically relevant compounds, although the specific applications of the chloro-trifluoromethylphenylsulfonyl component in these reactions have not been extensively reported (Thorat et al., 2022).
Environmental Applications
The compound's component, trifluoromethylphenylsulfonyl, has been part of studies related to environmental sciences, especially concerning the biodegradation of polyfluoroalkyl chemicals. These studies focus on understanding the environmental fate, biodegradability, and toxic profiles of various fluorinated compounds, aiming to improve environmental monitoring and ecotoxicological assessments. This research is crucial in understanding and mitigating the potential environmental impacts of these substances (Liu & Avendaño, 2013).
Safety and Hazards
4-Chloro-3-(trifluoromethyl)phenyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .
特性
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO4S/c13-9-4-3-7(6-8(9)12(14,15)16)22(20,21)17-5-1-2-10(17)11(18)19/h3-4,6,10H,1-2,5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQZZDHTYVPHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



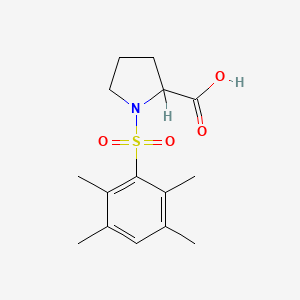
![[(1R,3Ar,4S,7aR)-1-[(2S,3S)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-yn-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B3071263.png)
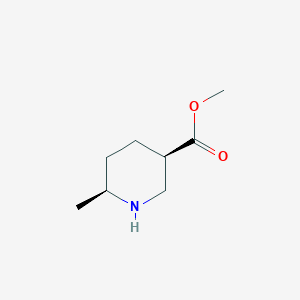
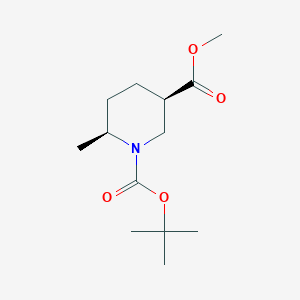


![3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B3071293.png)
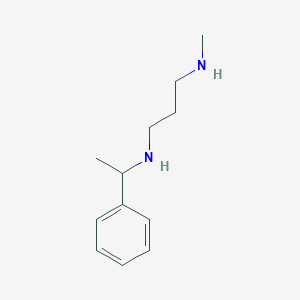
![2,4,6-Tris[4-(1h-imidazole-1-yl)phenyl]-1,3,5-triazine](/img/structure/B3071320.png)
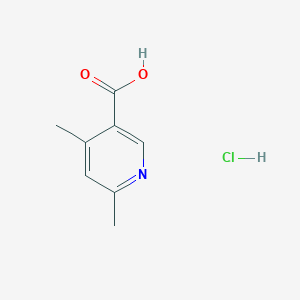
![N-Methyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B3071332.png)
